
(4-Benzothiazol-2-yl-phenoxy)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is a compound that features a benzo[d]thiazole moiety linked to a phenoxyacetic acid group. The benzo[d]thiazole ring is a heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid typically involves the coupling of a benzo[d]thiazole derivative with a phenoxyacetic acid derivative. One common method involves the reaction of 2-amino-4-(4-bromophenyl)thiazole with phenoxyacetic acid in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]thiazole ring and the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the benzo[d]thiazole ring or the phenoxyacetic acid moiety .
科学的研究の応用
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials, dyes, and chemical reaction accelerators
作用機序
The mechanism of action of 2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is similar to that of other benzo[d]thiazole derivatives .
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)benzo[d]thiazole
- 2-(4-Isopropylphenyl)benzo[d]thiazole
- 2-(4-Methoxyphenyl)benzo[d]thiazole
- 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline
Uniqueness
2-(4-(Benzo[d]thiazol-2-yl)phenoxy)acetic acid is unique due to its specific combination of the benzo[d]thiazole ring and the phenoxyacetic acid moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
特性
分子式 |
C15H11NO3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-14(18)9-19-11-7-5-10(6-8-11)15-16-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H,17,18) |
InChIキー |
BKWJDJLHHJZKKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
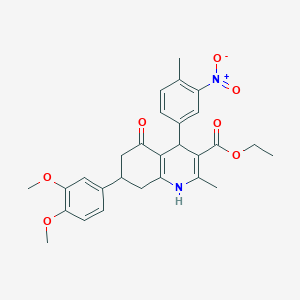
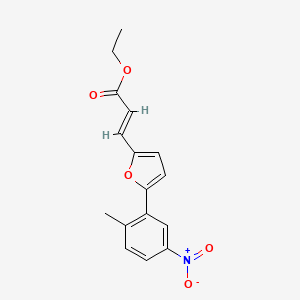
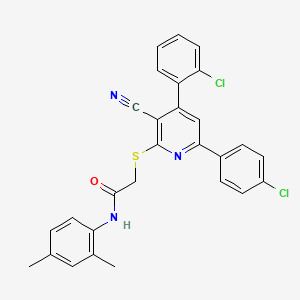
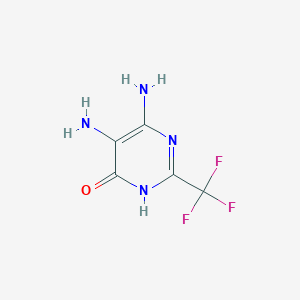
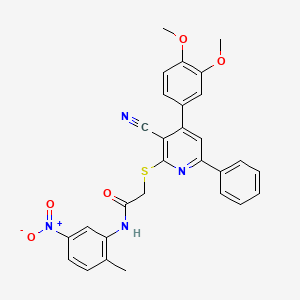
![2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
![6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11769522.png)
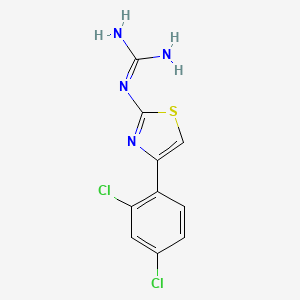
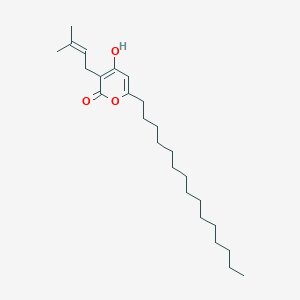
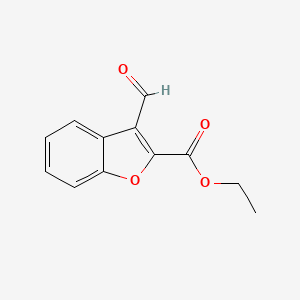
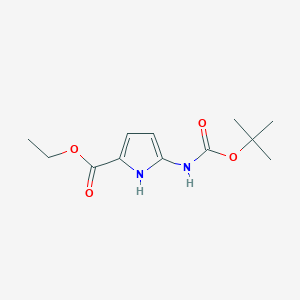
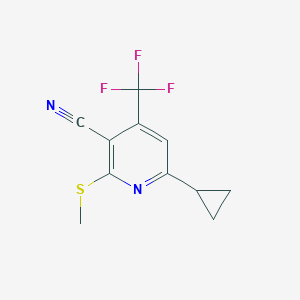
![3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769554.png)
